molecular formula C19H26I3N3O9 B12713130 Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- CAS No. 88116-59-0

Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo-

Cat. No.: B12713130
CAS No.: 88116-59-0
M. Wt: 821.1 g/mol
InChI Key: AAMVKUKGQPPIMG-NEPJUHHUSA-N
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Description

Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is a complex organic compound known for its significant applications in medical imaging. This compound is a non-ionic, water-soluble contrast agent used primarily in X-ray and computed tomography (CT) imaging to enhance the visibility of internal structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves multiple steps, starting with the iodination of isophthalic acid. The iodinated intermediate is then subjected to amidation reactions with specific amines to introduce the hydroxyethyl and dihydroxypropyl groups. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the iodinated compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped with reactors and purification systems to handle the complex synthesis and ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced under specific conditions to modify the iodine atoms.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of aldehydes or ketones, while substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Primarily used as a contrast agent in medical imaging to enhance the visibility of blood vessels, organs, and tissues.

    Industry: Utilized in the development of new imaging technologies and diagnostic tools.

Mechanism of Action

The mechanism of action of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- involves its ability to absorb X-rays due to the presence of iodine atoms. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of the images obtained during X-ray or CT scans. The molecular targets include blood vessels and organs, where the compound’s high atomic number iodine atoms provide the necessary contrast.

Comparison with Similar Compounds

Similar Compounds

    Iohexol: Another non-ionic, water-soluble contrast agent used in medical imaging.

    Iopamidol: A similar compound with applications in X-ray and CT imaging.

    Iodixanol: Known for its use in angiography and other imaging procedures.

Uniqueness

Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodo- is unique due to its specific chemical structure, which provides optimal solubility and stability in aqueous solutions. This makes it particularly effective as a contrast agent, offering high image quality with minimal side effects compared to other similar compounds.

Properties

CAS No.

88116-59-0

Molecular Formula

C19H26I3N3O9

Molecular Weight

821.1 g/mol

IUPAC Name

3-[acetyl-[(1S)-1,2-dihydroxyethyl]amino]-5-[acetyl-[(2R)-2,3-dihydroxypropyl]amino]-N-(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzamide

InChI

InChI=1S/C19H26I3N3O9/c1-8(30)24(3-11(32)6-28)17-14(20)13(19(34)23-10(4-26)5-27)15(21)18(16(17)22)25(9(2)31)12(33)7-29/h10-12,26-29,32-33H,3-7H2,1-2H3,(H,23,34)/t11-,12+/m1/s1

InChI Key

AAMVKUKGQPPIMG-NEPJUHHUSA-N

Isomeric SMILES

CC(=O)N(C[C@H](CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N([C@H](CO)O)C(=O)C)I

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)N(C(CO)O)C(=O)C)I

Origin of Product

United States

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